Regioisomeric Identity: 1H-1,2,3-Triazole Versus 2H-1,2,3-Triazole Scaffold Differentiation
The target compound exists exclusively as the 1H-1,2,3-triazole regioisomer with the 2-chlorobenzyl substituent at N1. In contrast, the commercially available 2-benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid (CAS 882865-43-2) is the 2H-regioisomer [1]. This regioisomeric distinction is non-trivial: 2H-1,2,3-triazoles exhibit markedly different electronic distribution, dipole moment, and hydrogen-bond acceptor/donor capacity compared to their 1H-counterparts, directly affecting target binding, solubility, and chemical reactivity [2]. For procurement purposes, the 1H-regioisomer is the correct scaffold for fragment elaboration toward 1-substituted-1H-1,2,3-triazole-4-carboxamides, the dominant pharmacophore in anticancer triazole research [3].
| Evidence Dimension | Regioisomeric identity (1H vs 2H triazole) |
|---|---|
| Target Compound Data | 1H-1,2,3-triazole (N1-substituted); SMILES: O=C(O)c1nnn(Cc2ccccc2Cl)c1Cl |
| Comparator Or Baseline | 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid (CAS 882865-43-2); 2H-regioisomer; Sigma-Aldrich catalog listing |
| Quantified Difference | Qualitative: distinct regioisomeric classes with divergent chemical and biological properties; no direct comparative bioassay data available |
| Conditions | Structural/regioisomeric comparison; no head-to-head assay identified |
Why This Matters
Selecting the correct regioisomer is essential for FBDD campaigns; the 1H-regioisomer is the required scaffold for the majority of reported anticancer 1,2,3-triazole-4-carboxamides.
- [1] Sigma-Aldrich. 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid. CAS 882865-43-2. Linear Formula C₁₀H₈ClN₃O₂. Available at: https://www.sigmaaldrich.cn/ View Source
- [2] Krivopalov, V.P.; Shkurko, O.P. 1,2,3-Triazole and its derivatives. Development of methods for the formation of the triazole ring. Russ. Chem. Rev. 2005, 74(4), 369–410. View Source
- [3] Pokhodylo, N.T.; Matiychuk, V.S. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolym. Cell. 2021, 37(4), 303–314. DOI: 10.7124/bc.000A5C. View Source
